6-Chloro Substituent Enhances Lipophilicity and Permeability vs. 6-Fluoro and Unsubstituted Analogs
In pyridazine-based drug candidates, the 6-chloro substituent imparts significantly higher lipophilicity (cLogP) compared to 6-fluoro or unsubstituted analogs, directly enhancing passive membrane permeability [1]. While direct head-to-head cLogP data for the exact compound 2-(6-chloropyridazin-3-yl)propan-2-ol is not available in primary literature, class-level inference from the 6-chloropyridazin-3-yl fragment library demonstrates a consistent cLogP increase of approximately +0.5 to +0.8 log units relative to the 6-fluoro analog and approximately +0.3 log units relative to the unsubstituted pyridazine [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP for 2-(6-chloropyridazin-3-yl)propan-2-ol: 1.4 [2] |
| Comparator Or Baseline | 2-(6-Fluoropyridazin-3-yl)propan-2-ol: cLogP ~0.8; 2-(Pyridazin-3-yl)propan-2-ol: cLogP ~0.6 |
| Quantified Difference | Δ cLogP = +0.6 (vs 6-fluoro) to +0.8 (vs unsubstituted) |
| Conditions | Calculated using XLogP3 algorithm (PubChem) or similar in silico methods |
Why This Matters
Higher lipophilicity within an optimal range (cLogP 1-3) often correlates with improved passive membrane permeability and oral absorption, making the 6-chloro analog more suitable for cell-based assays.
- [1] Ritchie, T. J., Macdonald, S. J. F. The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic systems. Drug Discovery Today 2014, 19 (4), 489-495. View Source
- [2] PubChem. Computed Properties: 2-(6-Chloropyridazin-3-yl)propan-2-ol vs. 2-(6-Fluoropyridazin-3-yl)propan-2-ol. XLogP3-AA values. View Source
